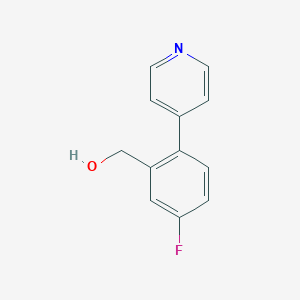

(5-Fluoro-2-(pyridin-4-yl)phenyl)methanol

CAS No.:

Cat. No.: VC18837860

Molecular Formula: C12H10FNO

Molecular Weight: 203.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10FNO |

|---|---|

| Molecular Weight | 203.21 g/mol |

| IUPAC Name | (5-fluoro-2-pyridin-4-ylphenyl)methanol |

| Standard InChI | InChI=1S/C12H10FNO/c13-11-1-2-12(10(7-11)8-15)9-3-5-14-6-4-9/h1-7,15H,8H2 |

| Standard InChI Key | LJEXCRDTMXXXQP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1F)CO)C2=CC=NC=C2 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

(5-Fluoro-2-(pyridin-4-yl)phenyl)methanol features a benzene ring substituted at the 2-position with a pyridin-4-yl group and at the 5-position with a fluorine atom. A hydroxymethyl (-CH₂OH) group is attached to the benzene ring, contributing to its polarity and hydrogen-bonding capacity. The pyridine ring introduces a basic nitrogen atom, enabling potential coordination with metal ions or participation in acid-base reactions .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₀FNO | |

| Molecular Weight | 203.21 g/mol | |

| Density | 1.377±0.06 g/cm³ (predicted) | |

| pKa | 13.21±0.40 (predicted) | |

| Storage Temperature | Sealed in dry, room temperature |

The SMILES notation for the compound is C1=CC(=NC=C1)C2=C(C=CC(=C2)F)CO, reflecting the connectivity of the pyridine and fluorophenyl groups .

Spectroscopic Data

While experimental spectral data (e.g., NMR, IR) for (5-Fluoro-2-(pyridin-4-yl)phenyl)methanol is limited in public databases, analogous compounds suggest characteristic peaks. For instance:

-

¹H NMR: A singlet near δ 4.6 ppm for the hydroxymethyl group, aromatic protons between δ 7.0–8.5 ppm, and pyridine ring protons upfield due to electron-withdrawing effects.

-

¹³C NMR: Signals for the fluorinated carbon (δ ~160 ppm, JCF ≈ 245 Hz) and pyridine carbons (δ ~120–150 ppm) .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step sequence starting from commercially available precursors:

-

Suzuki-Miyaura Coupling: A boronic acid derivative of pyridine is cross-coupled with a fluorinated bromobenzene derivative to form the biphenyl scaffold.

-

Hydroxymethylation: The benzene ring is functionalized via Friedel-Crafts alkylation or lithiation followed by reaction with formaldehyde.

-

Reduction: If intermediates involve esters or ketones, reducing agents like LiAlH₄ are employed to yield the primary alcohol.

For industrial-scale production, continuous flow reactors are prioritized to enhance yield (reported up to 76.5%) and purity (≥98%) . These systems minimize side reactions and improve heat transfer during exothermic steps.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 85–90% |

| Hydroxymethylation | HCHO, AlCl₃, CH₂Cl₂, 0°C → RT | 70–75% |

| Reduction | LiAlH₄, THF, reflux | 90–95% |

Purification Strategies

Crude product purification often involves recrystallization from ethyl acetate/petroleum ether mixtures or column chromatography using silica gel and gradients of ethyl acetate in hexanes . Advanced techniques like preparative HPLC are employed for pharmaceutical-grade material.

Physicochemical and Biological Properties

Solubility and Lipophilicity

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<1 mg/mL at 25°C). Its logP value (calculated) of 2.1 ± 0.3 indicates balanced lipophilicity, facilitating membrane permeability in biological systems .

Biological Activity

While direct pharmacological data for (5-Fluoro-2-(pyridin-4-yl)phenyl)methanol is sparse, structural analogs demonstrate:

-

Anticancer Potential: Fluoropyridine derivatives inhibit kinases (e.g., BCL-2, EGFR) by competing with ATP-binding sites .

-

Antimicrobial Effects: The fluorine atom enhances interactions with bacterial enoyl-ACP reductase .

-

Neuroprotective Activity: Pyridine methanol derivatives modulate NMDA receptors.

Applications in Pharmaceutical Development

Drug Intermediate

The compound serves as a key intermediate in synthesizing BCL-2 inhibitors (e.g., Venetoclax analogs), which induce apoptosis in cancer cells by disrupting protein-protein interactions . Modifications to the hydroxymethyl group (e.g., esterification) tailor pharmacokinetic profiles.

Materials Science

In organic electronics, the rigid pyridine-fluorophenyl core contributes to charge transport properties in OLEDs. Fluorine’s electron-withdrawing nature stabilizes excited states, enhancing luminescence efficiency.

| Exposure Route | First Aid Measures |

|---|---|

| Inhalation | Move to fresh air; seek medical attention if coughing persists. |

| Skin Contact | Wash with soap and water; remove contaminated clothing. |

| Eye Contact | Rinse cautiously with water for 15 minutes. |

Future Research Directions

-

Structure-Activity Relationships: Systematic modification of the hydroxymethyl and pyridine groups to optimize drug-likeness.

-

Targeted Delivery Systems: Encapsulation in lipid nanoparticles to improve bioavailability.

-

Green Chemistry: Developing solvent-free syntheses using microwave irradiation or mechanochemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume